2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime
Description
2-[(4-Bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a sulfonyl-containing oxime derivative characterized by a brominated aromatic ring, a methoxyphenyl group, and an O-methyloxime functional group. The methoxy group on the phenyl ring introduces electron-donating properties, which may modulate solubility and intermolecular interactions. The O-methyloxime group serves as a chelating agent or a directing group in synthetic applications.
This compound is structurally analogous to several sulfonyl- and oxime-containing derivatives, which are often explored in medicinal chemistry for their bioactivity (e.g., enzyme inhibition) or in materials science for their electronic properties .
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-N-methoxy-1-(4-methoxyphenyl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-21-14-7-3-12(4-8-14)16(18-22-2)11-23(19,20)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUPKSHGXTBGP-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC)/CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime typically involves multiple steps:
Formation of the Ethanone Core: The initial step involves the formation of the ethanone core through a Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the ethanone intermediate with a sulfonyl chloride derivative under basic conditions.
Oxime Formation: The final step is the formation of the oxime group. This is typically done by reacting the sulfonylated ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxime groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differentiating features:
Key Comparative Analysis
Electronic Effects
- Bromine vs. Chlorine: The bromine atom in the target compound (vs. However, chlorine offers a smaller atomic radius, which may reduce steric hindrance.
- Methoxy Group: Present in all methoxyphenyl derivatives, this group improves solubility in polar solvents compared to non-polar substituents (e.g., methyl in ).
Functional Group Variations
- Sulfonyl vs. Sulfanyl : The sulfonyl group (-SO₂-) in the target compound (vs. sulfanyl (-S-) in ) increases oxidation state, enhancing electrophilicity and hydrogen-bonding capacity.
- Oxime Presence : Compounds lacking the O-methyloxime group (e.g., ) lose chelation capacity, reducing utility in metal-catalyzed reactions or as enzyme inhibitors.
Biological Activity
The compound 2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C16H16BrNO3S
- Molecular Weight : 396.27 g/mol
- CAS Number : [Insert CAS number if available]
Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:
- Inhibition of Telomerase : Studies have shown that related compounds can inhibit telomerase activity, which is crucial in cancer cell proliferation. The inhibition leads to apoptosis in tumor cells, suggesting potential anti-cancer properties .
- Antioxidant Activity : The presence of the methoxy group may enhance antioxidant properties, contributing to cellular protection against oxidative stress .
- Enzyme Inhibition : Compounds with sulfonamide moieties often exhibit enzyme inhibition capabilities, which can be beneficial in treating conditions like hypertension and diabetes .
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, in vitro assays indicated significant antiproliferative effects on SMMC-7721 liver cancer cells with an IC50 value of 88 nM. In vivo studies further confirmed that this compound inhibited tumor growth in xenograft models without inducing toxicity in normal cells .
Antimicrobial Activity
The antibacterial properties of related sulfonamide compounds suggest potential efficacy against bacterial infections. Screening against various strains has shown moderate to strong activity, particularly against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition studies revealed promising results, with certain derivatives showing IC50 values significantly lower than standard inhibitors .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research explored the effects of a similar bromophenyl compound on human liver cancer cells. The study reported:
- Objective : To evaluate the anticancer potential of bromophenyl derivatives.
- Findings : The compound induced apoptosis through telomerase inhibition and modulated endoplasmic reticulum stress pathways.
Case Study 2: Antimicrobial Screening
In a comprehensive evaluation of sulfonamide derivatives:
- Objective : Assess antibacterial activity.
- Results : The compound exhibited significant inhibitory effects against pathogenic bacteria, with varying degrees of effectiveness across different strains.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
